

physical and chemical properties of 11,14-Eicosadienoic acid, methyl ester

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Compound of Interest

Compound Name: 11,14-Eicosadienoic acid, methyl ester

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An In-depth Technical Guide to 11,14-Eicosadienoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **11,14-Eicosadienoic acid, methyl ester**. This long-chain fatty acid methyl ester is a subject of growing interest in biomedical research due to its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document summarizes its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

11,14-Eicosadienoic acid, methyl ester, a derivative of eicosadienoic acid, is a polyunsaturated fatty acid with 20 carbons in its backbone and two double bonds located at the 11th and 14th positions.^[1] It is typically a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.^[2] The presence of two double bonds in its structure makes it

susceptible to oxidation.[1] This compound has garnered attention for its potential roles in modulating inflammatory pathways and cellular metabolism. This guide aims to be a central resource for professionals working with or investigating this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of **11,14-Eicosadienoic acid, methyl ester** is provided below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and estimations due to a lack of comprehensive experimental data in the literature.

Identification

Property	Value	Source(s)
IUPAC Name	methyl (11Z,14Z)-icosa-11,14-dienoate	[3]
Synonyms	Methyl cis,cis-11,14-eicosadienoate, 11(Z),14(Z)-Eicosadienoic acid methyl ester	[3]
CAS Number	2463-02-7	[4]
Molecular Formula	C ₂₁ H ₃₈ O ₂	[3]
Molecular Weight	322.53 g/mol	[5]

Physical Properties

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	Data not available (estimated)	
Boiling Point	396.00 to 397.00 °C @ 760.00 mm Hg (estimated)	[6]
Density	Data not available (experimental)	
Solubility	Soluble in organic solvents	[2]

Chemical Properties

Property	Description	Source(s)
Reactivity	The double bonds at the 11 and 14 positions are susceptible to oxidation.	[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of **11,14-Eicosadienoic acid, methyl ester**.

Synthesis: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of fatty acid methyl esters via acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

- 11,14-Eicosadienoic acid
- Methanol (anhydrous)
- Phosphoryl chloride (POCl_3) or concentrated Sulfuric Acid (H_2SO_4) as a catalyst

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 1 mmol of 11,14-Eicosadienoic acid in 5 mL of anhydrous methanol.
- Cool the solution in an ice bath.
- Slowly add 1.2 mmol of POCl_3 (or a catalytic amount of concentrated H_2SO_4) dropwise to the stirring solution.
- Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous MgSO_4 .

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

Workflow for Acid-Catalyzed Esterification:



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A flowchart of the acid-catalyzed esterification process.

Purification: Column Chromatography

This protocol provides a general procedure for the purification of fatty acid methyl esters using silica gel column chromatography.

Materials:

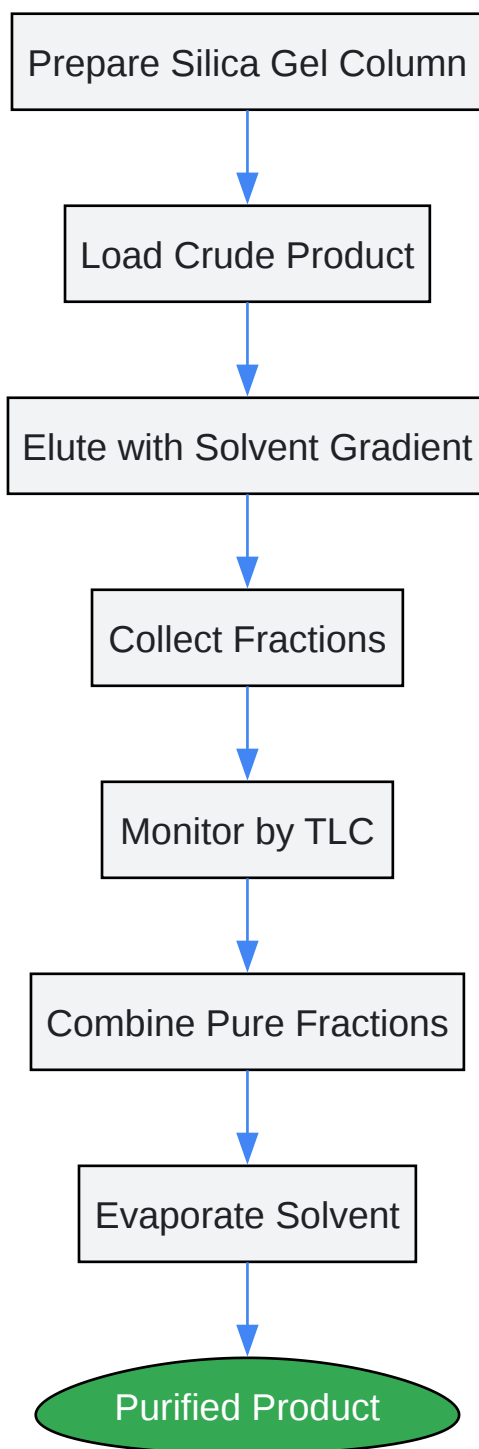
- Crude **11,14-Eicosadienoic acid, methyl ester**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Glass chromatography column
- Glass wool
- Collection tubes
- TLC plates and chamber

- UV lamp

Procedure:

- Prepare a slurry of silica gel in hexane.
- Plug the bottom of the chromatography column with a small piece of glass wool.
- Pour the silica gel slurry into the column, allowing the hexane to drain, to pack the column.
- Dissolve the crude methyl ester in a minimal amount of hexane.
- Carefully load the sample onto the top of the silica gel bed.
- Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the solvent can be gradually increased to elute compounds with higher polarity.
- Collect fractions in separate tubes.
- Monitor the fractions by TLC to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **11,14-Eicosadienoic acid, methyl ester**.

Workflow for Chromatographic Purification:



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A general workflow for the purification of the methyl ester.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of fatty acid methyl esters by GC-MS.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)[7]

Sample Preparation:

- Prepare a dilute solution of the purified **11,14-Eicosadienoic acid, methyl ester** in a volatile organic solvent such as hexane.
- If analyzing a complex mixture, a derivatization step to convert fatty acids to their methyl esters is necessary prior to injection. A common method involves using 10% acetyl chloride in methanol at 80°C for two hours.[8]

GC-MS Parameters (Example):

- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.
- MS Detector: Electron Ionization (EI) at 70 eV
- Mass Range: Scan from m/z 50 to 500

Data Analysis: The resulting mass spectrum can be compared with reference spectra from databases (e.g., NIST) to confirm the identity of the compound. The retention time from the gas chromatogram is also a key identifier.

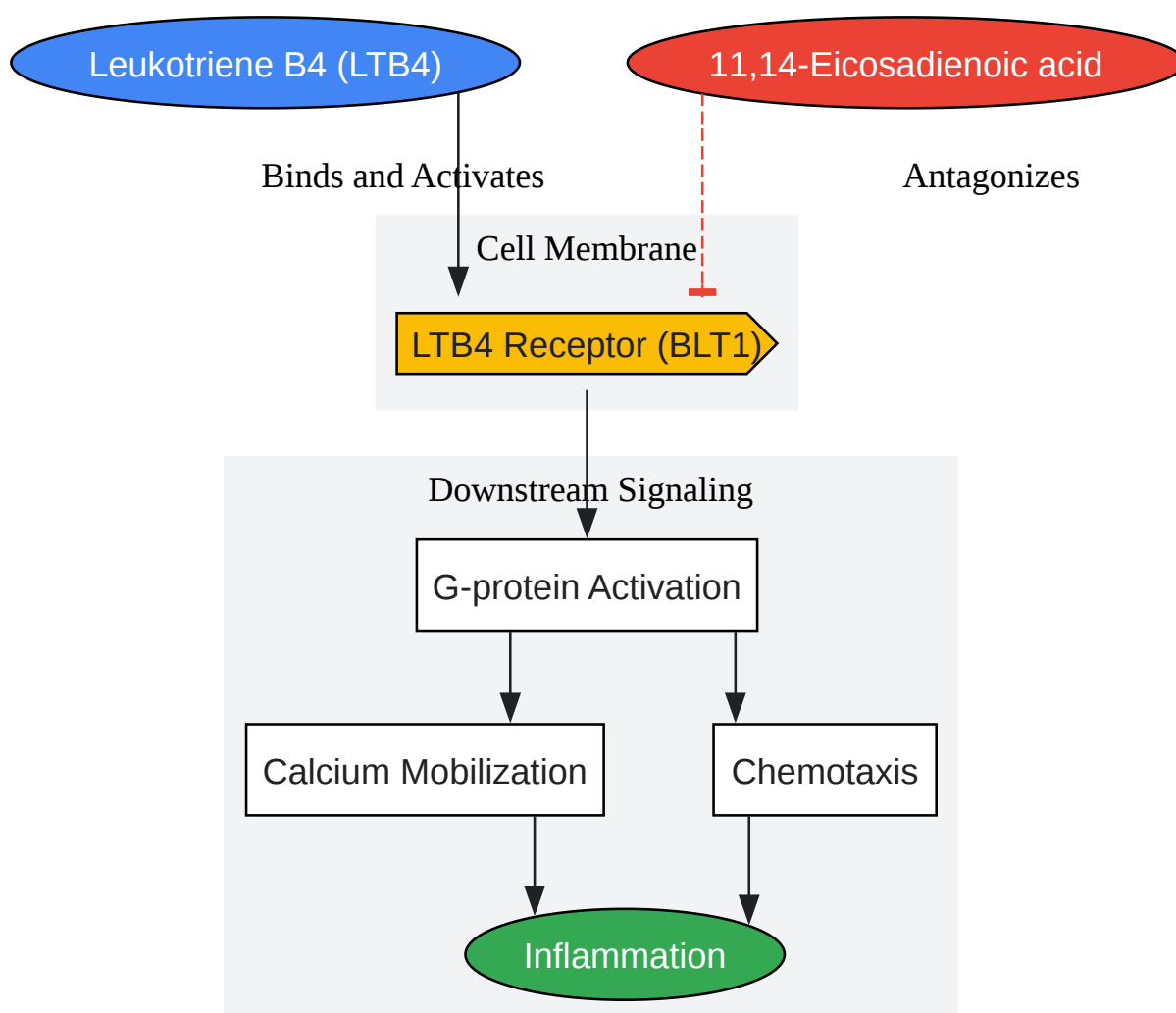
Biological Activity and Signaling Pathways

11,14-Eicosadienoic acid and its methyl ester exhibit notable biological activities, primarily through their interaction with key inflammatory and metabolic pathways.

Antagonism of the Leukotriene B4 (LTB4) Receptor

11,14-Eicosadienoic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor.[9] LTB4 is a potent lipid mediator of inflammation that plays a crucial role in the recruitment and activation of immune cells, such as neutrophils.[10] By blocking the LTB4 receptor, 11,14-Eicosadienoic acid can inhibit downstream inflammatory signaling.

Signaling Pathway of LTB4 Receptor Antagonism:

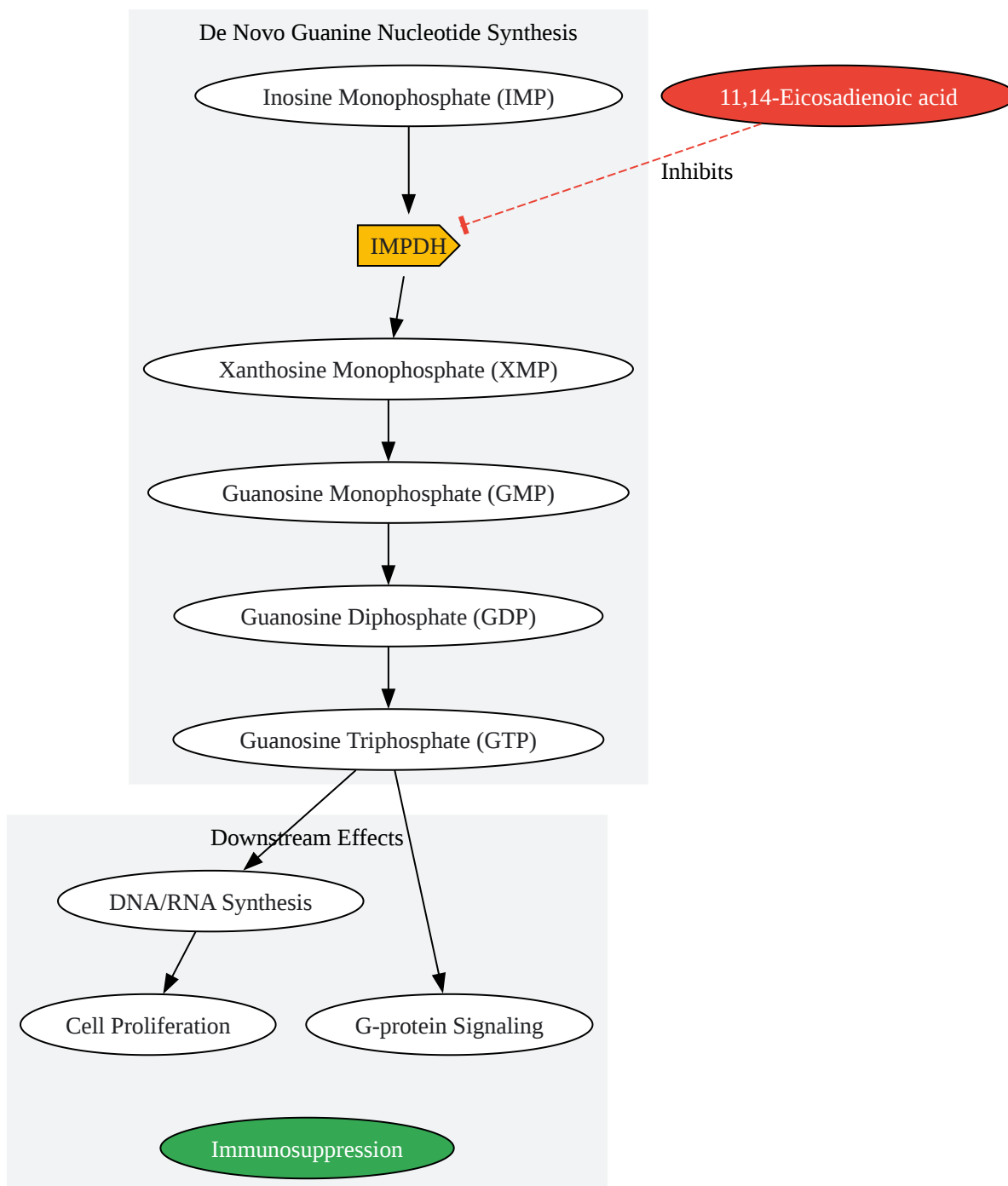


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Inhibition of LTB₄-mediated inflammatory signaling.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

11,14-Eicosadienoic acid is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with respect to IMP, with a reported K_i value of 3.1 μM .^[1] IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which are essential for DNA and RNA synthesis, as well as various signaling processes. This inhibitory action can have immunosuppressive and anti-proliferative effects.



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